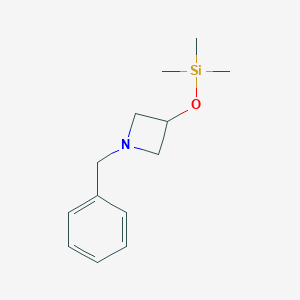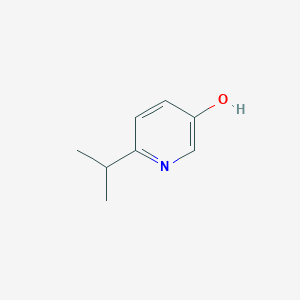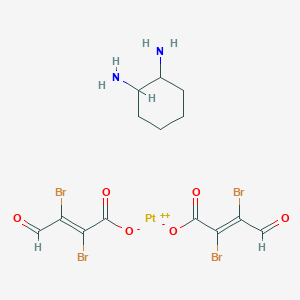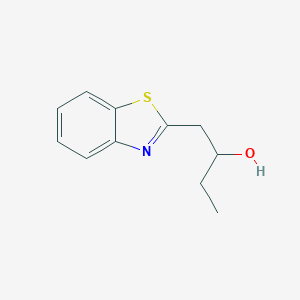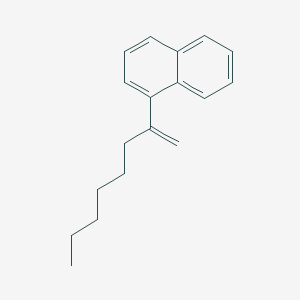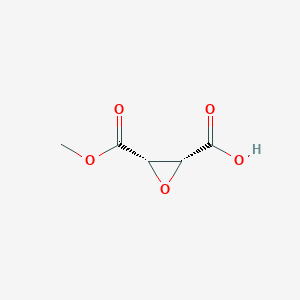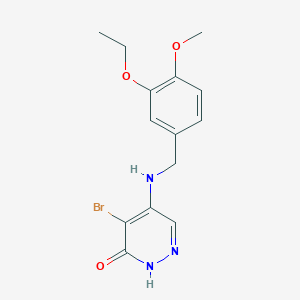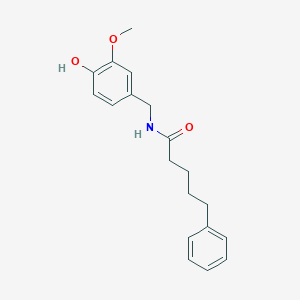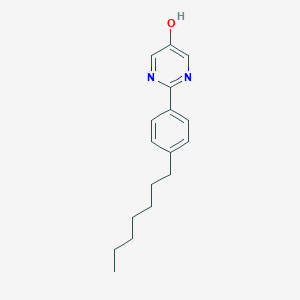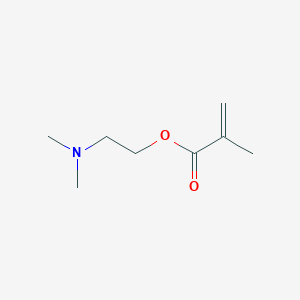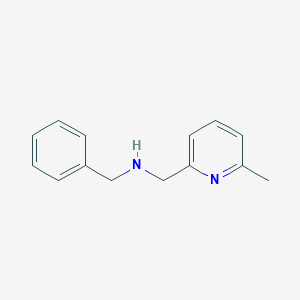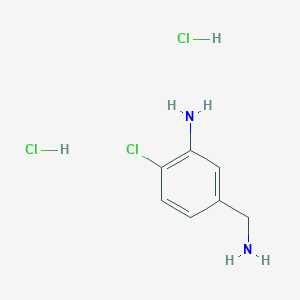![molecular formula C20H26N2O4P2 B026432 [[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate CAS No. 103597-89-3](/img/structure/B26432.png)
[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both phosphinyl and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Diphenylphosphinylacetic Acid: This step involves the reaction of diphenylphosphine oxide with a suitable acetic acid derivative under controlled conditions.
Hydrazide Formation: The diphenylphosphinylacetic acid is then reacted with hydrazine to form the hydrazide derivative.
Phosphinate Addition: Finally, the hydrazide derivative is reacted with di-2-propenylphosphinic acid to form the target compound.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide and phosphinate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinylacetic Acid: Lacks the hydrazide and phosphinate groups.
Hydrazide Derivatives: Contain hydrazide groups but lack the phosphinyl and phosphinate functionalities.
Phosphinate Compounds: Contain phosphinate groups but lack the diphenylphosphinyl and hydrazide functionalities.
Uniqueness
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
103597-89-3 |
|---|---|
Molecular Formula |
C20H26N2O4P2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8) |
InChI Key |
HDBPLTLOJQFMMX-UHFFFAOYSA-N |
SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Canonical SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Key on ui other cas no. |
103597-89-3 |
Synonyms |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
